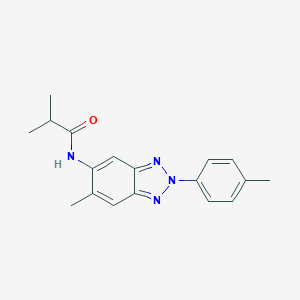
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide, also known as MBI 594AN, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of benzotriazole derivatives and has been found to possess various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to have various applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition has potential therapeutic implications in cancer research, as CK2 is overexpressed in many cancer cells.
In addition, N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. This modulation has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Mecanismo De Acción
The mechanism of action of N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide involves the inhibition of protein kinase CK2 and modulation of GABA-A receptors. Its inhibitory effect on CK2 is due to its ability to bind to the ATP-binding site of the enzyme, thereby preventing its activity. Its modulatory effect on GABA-A receptors is due to its ability to enhance the binding of GABA to the receptor, thereby increasing its inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, it has been found to increase the inhibitory effect of GABA on neuronal activity, thereby reducing seizure activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide in lab experiments is its specificity for protein kinase CK2 and GABA-A receptors. This specificity allows for the selective modulation of these targets without affecting other cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide. One direction is to further investigate its potential therapeutic applications in cancer research and neurological disorders. Another direction is to develop more soluble analogs of this compound that can be administered in vivo. Finally, future research can focus on the identification of other cellular targets for this compound, which may have potential applications in other areas of research.
Métodos De Síntesis
The synthesis of N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide involves the reaction between 2-amino-5-methylbenzotriazole and isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 210-212°C.
Propiedades
Fórmula molecular |
C18H20N4O |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-methyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N4O/c1-11(2)18(23)19-15-10-17-16(9-13(15)4)20-22(21-17)14-7-5-12(3)6-8-14/h5-11H,1-4H3,(H,19,23) |
Clave InChI |
JBDWMRLBIGFHEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)

![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)